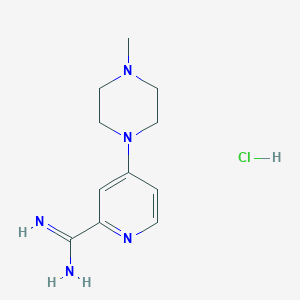![molecular formula C17H25FN2O2 B2700253 rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine CAS No. 211108-52-0](/img/structure/B2700253.png)
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol was synthesized in five steps. A 1,3-dipolar cycloaddition of the nitrone formed from formaldehyde and N-benzylhydroxylamine to diethyl maleate gave the racemic cis-isoxazolidine .Aplicaciones Científicas De Investigación
Radiotracer Development for S1PR1 Imaging
One of the notable applications of related compounds to rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is in the development of radiotracers for imaging. For instance, a study evaluated the safety, dosimetry, and imaging characteristics of a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), relevant for multiple sclerosis and other conditions. The study supported the safety of the radiotracer for evaluating inflammation in human clinical populations, with potential for repeated measures in the same participants, indicating its utility in diagnosing and monitoring inflammatory diseases (Brier et al., 2022).
Pharmacokinetics and Pharmacodynamics
Research into compounds structurally related to rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine also includes the study of pharmacokinetics and pharmacodynamics. For example, the evaluation of remifentanil, a 4-anilidopiperidine with an ester side chain susceptible to esterase metabolism, showcased its analgesic efficacy, rapid distribution phase, and extremely short elimination half-life. Such studies are crucial for developing new drugs with precise control over their pharmacological effects (Glass et al., 1993).
Environmental and Health Monitoring
The compound's relevance extends to environmental and health monitoring, where related chemicals are assessed for human exposure and potential health impacts. For instance, a study on the human urinary excretion of non-persistent environmental chemicals, including phthalates and bisphenol A, highlights the widespread exposure and necessitates understanding the health implications of such compounds (Frederiksen et al., 2014).
Neuropharmacology
In neuropharmacology, the study of serotonin transporter dynamics and its correlation with antidepressant response exemplifies the application of compounds structurally akin to rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine. Research demonstrates that pretreatment serotonin transporter binding potential may predict treatment outcomes to serotonin transporter-targeted antidepressants, offering insights into personalized medicine approaches for major depressive disorder (Yeh et al., 2015).
Drug Metabolism
Understanding the metabolism of novel drugs is crucial for their development and safe use. Studies on the disposition and metabolism of novel compounds, such as orexin receptor antagonists, provide essential insights into their pharmacokinetics, aiding in the optimization of dosing regimens for therapeutic efficacy and safety (Renzulli et al., 2011).
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

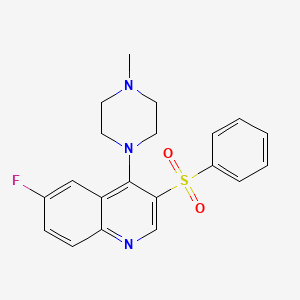
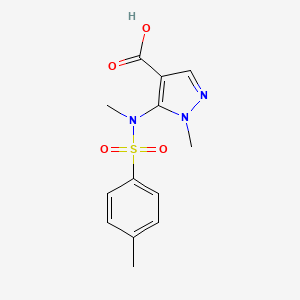
![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2700172.png)
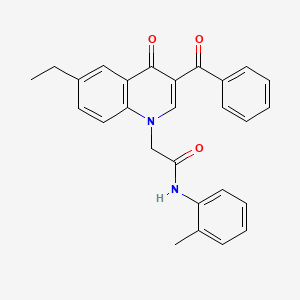
![3-chloro-N-{[3-(2-phenyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2700176.png)
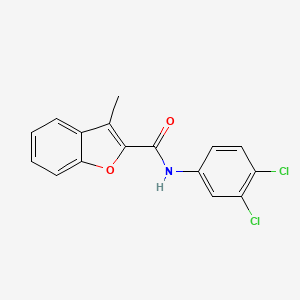

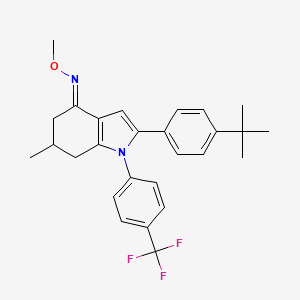
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2700183.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2700184.png)
![3-cyclopentyl-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2700188.png)
![2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol](/img/structure/B2700190.png)

